molecular formula C13H11ClN2O B3213226 5-Amino-2-chloro-N-phenylbenzamide CAS No. 111362-57-3

5-Amino-2-chloro-N-phenylbenzamide

Cat. No.: B3213226
CAS No.: 111362-57-3
M. Wt: 246.69 g/mol
InChI Key: MXFQEDMUZFREDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Amino-2-chloro-N-phenylbenzamide” is an organic compound . It is a member of the class of compounds known as nitrobenzenes, which are compounds containing a nitrobenzene moiety, consisting of a benzene ring with a carbon bearing a nitro group .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a carbon bearing a nitro group . The molecular formula is C13H11ClN2O , and the average mass is 246.692 Da .

Scientific Research Applications

Cancer Chemopreventive Agent

5-Amino-2-chloro-N-phenylbenzamide, as a metabolite of GW9662 (a potent PPAR-γ antagonist), has potential as a cancer chemopreventive agent. GW9662 has shown promise in preclinical evaluations for its efficacy in this role. The metabolite ACPB (this compound) is the predominant species found in plasma, indicating its systemic circulation and potential relevance in chemoprevention, especially as an Estrogen Receptor-α (ER-α) inducer in ER-α negative breast tissue (Kapetanovic et al., 2012).

Antifungal Activity

Research on this compound's antifungal properties revealed its effectiveness against Rhizoctonia solani and Sclerotinia sclerotiorum. This study underscores its potential as a foundation for developing new plant pathogenic fungicides that are highly effective, low in toxicity, and safe for non-target organisms (Wen-liang, 2011).

Antimycobacterial and Antifungal Properties

A series of compounds, including substituted 2-amino-N-phenylbenzamides, demonstrated significant antimycobacterial and moderate antifungal activities. The introduction of a chloro substituent, such as in 5-chloro derivatives, enhanced the antimycobacterial activity against atypical strains of mycobacteria, suggesting the potential of this compound in treating these infections (Kubicová et al., 2000).

Structural Studies

Structural studies of compounds similar to this compound, such as 5-chloro-2-methoxy-N-phenylbenzamide derivatives, have been conducted. These studies provide valuable insights into the molecular structure, which can be crucial for understanding the biological activity and potential medicinal applications of these compounds (Galal et al., 2018).

Properties

IUPAC Name

5-amino-2-chloro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c14-12-7-6-9(15)8-11(12)13(17)16-10-4-2-1-3-5-10/h1-8H,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFQEDMUZFREDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2-chloro-N-phenylbenzamide
Reactant of Route 2
Reactant of Route 2
5-Amino-2-chloro-N-phenylbenzamide
Reactant of Route 3
Reactant of Route 3
5-Amino-2-chloro-N-phenylbenzamide
Reactant of Route 4
Reactant of Route 4
5-Amino-2-chloro-N-phenylbenzamide
Reactant of Route 5
Reactant of Route 5
5-Amino-2-chloro-N-phenylbenzamide
Reactant of Route 6
Reactant of Route 6
5-Amino-2-chloro-N-phenylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.